molecular formula C11H13NO2 B11907575 3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Cat. No.: B11907575
M. Wt: 191.23 g/mol
InChI Key: BSWJUCUAKIUGQE-UHFFFAOYSA-N
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Description

3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities and presence in various natural products. This compound is particularly interesting due to its structural similarity to phenylalanine, making it a constrained analog of this essential amino acid .

Preparation Methods

Chemical Reactions Analysis

Substitution Reactions

3-Me-Tic undergoes nucleophilic substitution at the nitrogen atom due to its tertiary amine functionality. Common reactions include:

  • N-Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides (e.g., acetic anhydride) to form N-acyl derivatives. For example:

    3-Me-Tic+Ac2OEt3N3-Me-Tic-Ac+HOAc\text{3-Me-Tic} + \text{Ac}_2\text{O} \xrightarrow{\text{Et}_3\text{N}} \text{3-Me-Tic-Ac} + \text{HOAc}

    This reaction proceeds in dry dichloromethane at 0–25°C with triethylamine as a base .

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to yield quaternary ammonium salts.

Key Data:

Reaction TypeReagents/ConditionsProductYieldReference
N-AcylationAcetic anhydride, CH₂Cl₂, Et₃NN-Acetyl-3-Me-Tic92%
N-AlkylationMethyl iodide, K₂CO₃, DMFN-Methyl-3-Me-Tic85%

Oxidation and Reduction

The tetrahydroisoquinoline core is redox-active:

  • Oxidation : Using H₂O₂ or tert-butyl hydroperoxide (TBHP), the piperidine ring undergoes dehydrogenation to form isoquinoline derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic benzene ring to a cyclohexane system.

Coordination Chemistry

3-Me-Tic acts as a bidentate ligand, coordinating with transition metals (e.g., Cu²⁺, Co²⁺) through its nitrogen and carboxylate groups. For example:

3-Me-Tic+CuCl2[Cu(3-Me-Tic)2]Cl2\text{3-Me-Tic} + \text{CuCl}_2 \rightarrow [\text{Cu(3-Me-Tic)}_2]\text{Cl}_2

These complexes exhibit moderate enantioselectivity in catalytic reactions (e.g., Henry reaction) .

Catalytic Performance Data:

Metal IonReactionConversion (%)ee (%)Reference
Cu²⁺Nitroaldol addition5012.3
Co³⁺Michael addition3061.7

Cyclization and Ring-Opening

  • Cyclopropanation : Reacts with dimethylsulfoxonium methylide to form bicyclic derivatives, useful in peptide synthesis .

  • Acid-Catalyzed Rearrangements : Under acidic conditions (e.g., BF₃·Et₂O), the tetrahydroisoquinoline ring undergoes structural rearrangements to yield isoindoloisoquinolones .

Esterification and Hydrolysis

The carboxylic acid group participates in standard transformations:

  • Esterification : Reacts with methanol/HCl to form methyl esters .

  • Hydrolysis : LiOH-mediated saponification regenerates the free acid from esters .

Stability Notes:

  • The methyl ester derivative (e.g., methyl 3-Me-Tic carboxylate) is prone to racemization under basic conditions .

Stereochemical Considerations

  • Rotamerism : NMR studies reveal that N-acetyl-3-Me-Tic exists as two non-interconverting rotamers at room temperature .

  • Chiral Resolution : The (R)-enantiomer is resolved via diastereomeric salt formation with (+)-dibenzoyl-L-tartaric acid .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
This compound serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow it to participate in forming complex molecules essential for drug development.

Case Studies:

  • Diabetes Treatment: A derivative of this compound, KY-021, has shown potential as a PPAR gamma agonist, effectively reducing plasma glucose and triglyceride levels in animal models. The study indicated that repeated administration had minimal toxicity, suggesting its viability as a diabetes medication .
Study Findings Dosage Outcome
KY-021 on KK-Ay miceReduced plasma glucose and triglycerides3 mg/kg/d for 7 daysSignificant reduction in glucose levels
KY-021 on Zucker fatty ratsImproved oral glucose tolerance1 and 3 mg/kg/d for 7 daysEnhanced glucose tolerance

Biochemical Research

Neurotransmitter Systems:
The compound is extensively used in studies exploring neurotransmitter systems, aiding researchers in understanding the biochemical pathways involved in mood regulation and cognitive function.

Case Studies:
Research has demonstrated that derivatives of this compound can interact with various neurotransmitter receptors, potentially leading to new treatments for mood disorders .

Organic Synthesis

Building Block for Complex Molecules:
3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid acts as a versatile building block in organic synthesis. It facilitates the construction of complex molecules with therapeutic effects.

Applications:

  • Used in synthesizing alkaloids and other bioactive compounds.
  • Important in the development of novel synthetic pathways that enhance the efficiency of chemical reactions.

Material Science

Development of Novel Materials:
The unique properties of this compound make it suitable for developing new materials. It is particularly valuable in creating polymers and coatings with specific chemical characteristics.

Material Type Application
PolymersUsed for enhancing mechanical properties
CoatingsProvides specific chemical resistance

Natural Product Synthesis

Role in Natural Product Chemistry:
This compound plays a significant role in synthesizing natural products, which can lead to discovering new compounds with medicinal properties. Its ability to mimic natural structures makes it a valuable tool in drug discovery.

Mechanism of Action

The mechanism of action of 3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is unique due to its combination of the tetrahydroisoquinoline ring and the carboxylic acid group, which imparts distinct chemical and biological properties. Its ability to inhibit the PD-1/PD-L1 pathway makes it particularly valuable in cancer research .

Biological Activity

3-Methyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (also referred to as (R)-3-Methyl-Tic) is a chiral compound belonging to the tetrahydroisoquinoline class, which has garnered significant attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C10H11NO2
  • Molecular Weight : 177.20 g/mol
  • Appearance : White crystalline powder
  • Melting Point : 320 - 323 °C
  • Solubility : Slightly soluble in aqueous acid; sparingly soluble in aqueous base.

The compound features a carboxylic acid functional group, contributing to its reactivity and potential for various chemical modifications.

Nitric Oxide Synthase Inhibition

One of the prominent biological activities of (R)-3-Methyl-Tic is its role as an inhibitor of nitric oxide synthase (NOS). By binding to the heme iron of NOS, it prevents the conversion of arginine to nitric oxide (NO), which is crucial in various physiological processes. This inhibition suggests therapeutic potential for conditions characterized by excessive NO production, such as cardiovascular diseases and neurodegenerative disorders .

PPARγ Agonist Activity

Research indicates that derivatives of (R)-3-Methyl-Tic exhibit selective agonist activity on peroxisome proliferator-activated receptor gamma (PPARγ). This receptor plays a significant role in metabolic regulation, particularly in glucose and lipid metabolism. The agonistic activity suggests potential applications in treating metabolic disorders such as diabetes and obesity .

Synthesis and Evaluation

Several studies have synthesized analogues of (R)-3-Methyl-Tic to evaluate their biological activities. For instance, derivatives like (3S)-1,1-dimethyl-3-carboxyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline have been investigated for their pharmacological properties .

Coordination Compounds

Research has also focused on coordination compounds based on tetrahydroisoquinoline derivatives. These compounds have shown promise in catalyzing enantioselective reactions and may enhance the biological activity of the parent compound through improved binding affinities .

Comparison of Related Compounds

Compound NameStructural FeaturesUnique Properties
1,2,3,4-TetrahydroisoquinolineLacks carboxylic acid groupBasic structure without functionalization
1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at position 1Potentially altered pharmacokinetics
7-Hydroxy-1,2,3,4-tetrahydroisoquinolineHydroxyl group at position 7Increased polarity may affect solubility
D-Tetrahydroisoquinoline-3-carboxylic AcidDifferent stereochemistryMay exhibit different biological activities

This table illustrates how structural variations can influence the biological activities of related compounds.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-methyl-2,4-dihydro-1H-isoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H13NO2/c1-11(10(13)14)6-8-4-2-3-5-9(8)7-12-11/h2-5,12H,6-7H2,1H3,(H,13,14)

InChI Key

BSWJUCUAKIUGQE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC=CC=C2CN1)C(=O)O

Origin of Product

United States

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